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molecular formula C12H18N2O4 B019416 Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate CAS No. 144689-94-1

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Cat. No. B019416
M. Wt: 254.28 g/mol
InChI Key: ZQPMIDPIXSMOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735598B2

Procedure details

Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride (50.0 g) obtained in Example 11a and sodium chloride (50.0 g) were dissolved in water (500 ml), and 5N aqueous sodium hydroxide solution (30 ml) was added to this solution, followed by stirring for 1 hour under ice cooling. The precipitated crystals were collected by filtration, and subsequently dried under reduced pressure to afford the title compound (40.7 g) as white crystals. Each spectral data of the obtained compound coincided with that of the compound in Example 2.
Name
Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:5]1[NH:6][C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)[CH2:3][CH3:4].[Cl-].[Na+].[OH-].[Na+]>O>[CH2:2]([C:5]1[NH:9][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:6]=1)[CH2:3][CH3:4] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Diethyl 2-propyl-1H-imidazol-4,5-dicarboxylate hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.C(CC)C=1NC(=C(N1)C(=O)OCC)C(=O)OCC
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
subsequently dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C=1NC(=C(N1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40.7 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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